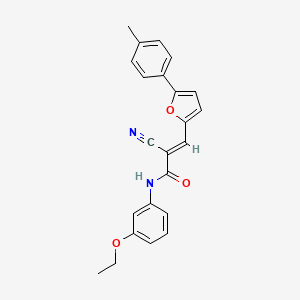
(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential clinical applications.
Chemical Structure and Properties
The compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
This compound's structural features include:
- A cyano group that may enhance its reactivity.
- An ethoxyphenyl substituent that could influence its interaction with biological targets.
- A furan moiety that is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that acrylamide derivatives exhibit significant anticancer properties. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has shown selective activity against cancer cell lines by targeting the aryl hydrocarbon receptor (AhR) pathway. The observed growth inhibition (GI50 values) for various derivatives suggests that modifications in the structure can lead to enhanced potency against specific cancer types .
| Compound | Observed Growth Inhibition (GI50, µM) |
|---|---|
| A1 | 17 |
| A2 | 15 |
| C30 | 20 |
| C31 | 21 |
Neurological Effects
The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs). Specifically, related compounds have been identified as positive allosteric modulators of α7 nAChRs, which are implicated in cognitive function and anxiety regulation. For example, 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated anxiolytic-like activity in mouse models at doses as low as 0.5 mg/kg . This suggests that this compound may also exhibit similar properties.
Antimicrobial Activity
The antimicrobial properties of acrylamide derivatives have been documented, with some exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary widely, indicating a structure-activity relationship that could be leveraged for developing new antimicrobial agents .
Case Studies
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that modifications to the acrylamide structure can lead to increased cytotoxicity. Compounds with specific substitutions demonstrated enhanced apoptosis induction in cancer cells .
- Anxiolytic Activity : Behavioral studies in mice indicated that certain derivatives of acrylamide could reverse anxiety-like behaviors induced by nicotine, highlighting their potential use in treating anxiety disorders .
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-20-6-4-5-19(14-20)25-23(26)18(15-24)13-21-11-12-22(28-21)17-9-7-16(2)8-10-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJKFPBDHKWIC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














